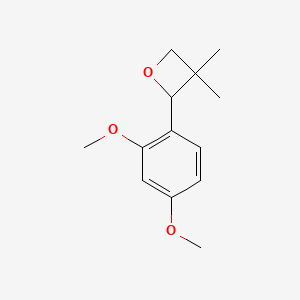![molecular formula C17H20INO3 B12543152 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide CAS No. 669762-48-5](/img/structure/B12543152.png)
1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and 2,4,5-trimethoxybenzaldehyde.
Reaction Conditions: The key step involves a condensation reaction between 4-methylpyridine and 2,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of the Pyridinium Salt: The resulting product is then treated with methyl iodide to form the pyridinium iodide salt.
Chemical Reactions Analysis
1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethenyl group to an ethyl group.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules that target specific biological pathways.
Material Science: Its unique electronic properties are of interest in the development of new materials for electronic and photonic applications.
Biological Studies: The compound’s interactions with various biological molecules make it a useful tool in studying cellular processes and mechanisms.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide can be compared with other compounds containing the trimethoxyphenyl group:
2,4,5-Trimethoxyphenethylamine: This compound is a positional isomer and has been studied for its psychoactive properties.
1-Methyl-4-phenylpyridinium iodide: Known for its neurotoxic effects, this compound is used in research related to Parkinson’s disease.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties, which differentiate it from other trimethoxyphenyl-containing compounds .
Properties
CAS No. |
669762-48-5 |
|---|---|
Molecular Formula |
C17H20INO3 |
Molecular Weight |
413.25 g/mol |
IUPAC Name |
1-methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C17H20NO3.HI/c1-18-9-7-13(8-10-18)5-6-14-11-16(20-3)17(21-4)12-15(14)19-2;/h5-12H,1-4H3;1H/q+1;/p-1 |
InChI Key |
VTSQWCHSFVTNLD-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC(=C(C=C2OC)OC)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



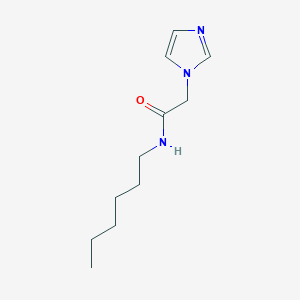
methanone](/img/structure/B12543080.png)
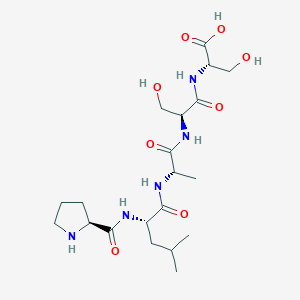

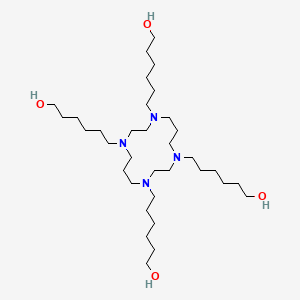

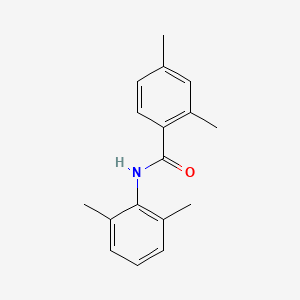
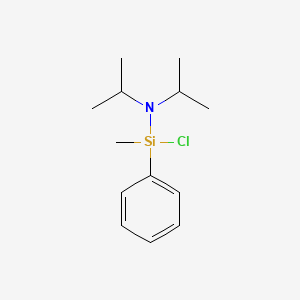
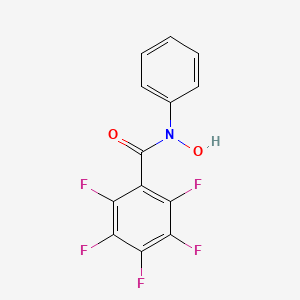
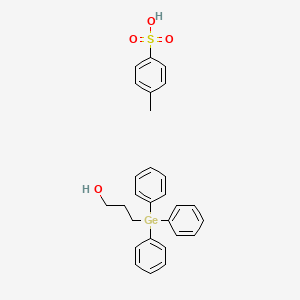
![4-[Methyl(propan-2-yl)amino]benzonitrile](/img/structure/B12543146.png)

